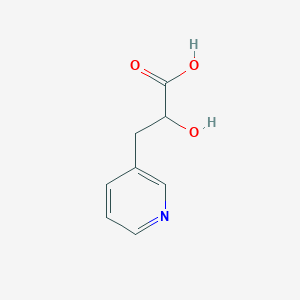

2-Hydroxy-3-(pyridin-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-7(8(11)12)4-6-2-1-3-9-5-6/h1-3,5,7,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGXGEDJKQOMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659685 | |

| Record name | 2-Hydroxy-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889957-22-6 | |

| Record name | 2-Hydroxy-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 3 Pyridin 3 Yl Propanoic Acid and Its Advanced Analogues

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic strategies merge the precision of biocatalysis with the practicality of chemical synthesis, providing efficient pathways to enantiopure compounds. researchgate.net These routes are particularly advantageous for creating chiral centers with high fidelity under mild reaction conditions. nih.gov

The stereoselective formation of the 2-hydroxy group in 2-hydroxy-3-(pyridin-3-yl)propanoic acid is ideally suited for biocatalytic reduction of a prochiral ketone precursor, 3-(pyridin-3-yl)-2-oxopropanoic acid. This approach mirrors the well-established enzymatic synthesis of various α-hydroxy acids. nih.gov Lactate (B86563) dehydrogenases (LDHs), which catalyze the reduction of pyruvate (B1213749) to lactic acid, are prime candidates for this transformation. nih.gov By selecting either a D- or L-specific lactate dehydrogenase, one can direct the synthesis towards the (R)- or (S)-enantiomer of the target molecule, respectively. nih.gov

A plausible and efficient biocatalytic route involves the use of recombinant Escherichia coli cells engineered to express a suitable dehydrogenase. nih.gov For instance, the bioconversion of 3-methylpyridine (B133936) to nicotinic acid has been successfully demonstrated using E. coli expressing enzymes from Pseudomonas putida, showcasing the utility of whole-cell biocatalysts for modifying pyridine (B92270) derivatives. nih.gov A similar system could be designed for the asymmetric reduction of the corresponding α-keto acid precursor to this compound.

Another established biocatalytic method is the kinetic resolution of a racemic mixture of the target compound or its ester derivative using enzymes like lipases or proteases. researchgate.net For example, the hydrolysis of racemic pyridylalanine esters using α-chymotrypsin has been shown to produce enantiomerically pure amino acids with high enantiomeric excess (ee). researchgate.net This strategy could be adapted to resolve a racemic ester of this compound.

The efficiency of biocatalytic routes heavily relies on the specificity of the chosen enzyme. While wild-type enzymes may not always accept synthetic, non-natural substrates, protein engineering techniques have vastly expanded their applicability. Alcohol dehydrogenases (ADHs), for example, have been successfully engineered to reduce a wide array of prochiral ketones, including those with heterocyclic moieties, into enantiopure secondary alcohols. nih.gov

A study on the synthesis of α-halogenated secondary alcohols bearing a pyridine ring employed an alcohol dehydrogenase from Lactobacillus kefir (LkADH). nih.gov The enzyme demonstrated the ability to reduce different α-halogenated acetophenones and propiophenones linked to a pyridine core, highlighting the potential for ADHs to accept pyridine-substituted substrates. nih.gov The data below summarizes the results for the reduction of a propiophenone (B1677668) analogue, which is structurally related to the precursor of the target acid.

| Substrate | Product | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| 2-chloro-1-(pyridin-2-yl)propan-1-one | (1R,2S)-2-chloro-1-(pyridin-2-yl)propan-1-ol | 48 | >99 | 91 |

| 2-chloro-1-(pyridin-3-yl)propan-1-one | (1R,2S)-2-chloro-1-(pyridin-3-yl)propan-1-ol | 48 | >99 | 98 |

| 2-chloro-1-(pyridin-4-yl)propan-1-one | (1R,2S)-2-chloro-1-(pyridin-4-yl)propan-1-ol | 48 | >99 | 99 |

| Data derived from a study on chemoenzymatic asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols. nih.gov |

Similarly, the chemoenzymatic synthesis of pyridylalanine (pya) derivatives, which are α-amino acid analogues of the target α-hydroxy acid, has been explored. researchgate.net Strategies using α-chymotrypsin for the stereoselective hydrolysis of N-acetyl-DL-pyridylalanine methyl esters were successful for 3- and 4-pyridylalanines, yielding products with excellent enantiopurity (>98% ee). researchgate.net This demonstrates that enzymes can differentiate between regioisomers of pyridine-containing substrates.

Many oxidoreductases, including dehydrogenases required for the synthesis of this compound, depend on expensive nicotinamide (B372718) cofactors such as NAD(P)H. nih.gov For a process to be economically viable, the stoichiometric use of these cofactors is prohibitive, necessitating an efficient in situ regeneration system.

A widely adopted and effective method is the enzyme-coupled substrate approach. This involves using a second enzyme and a cheap, sacrificial co-substrate to recycle the cofactor. For NADPH-dependent reductions, glucose dehydrogenase (GDH) is often paired with glucose. For NADH-dependent reactions, formate (B1220265) dehydrogenase (FDH) is commonly used with formate as the co-substrate, which is advantageous as the byproduct is simply carbon dioxide. nih.gov

| Primary Enzyme System | Cofactor | Regeneration Enzyme | Sacrificial Substrate | Byproduct |

| Lactate Dehydrogenase (LDH) | NADH | Formate Dehydrogenase (FDH) | Formate | CO₂ |

| Alcohol Dehydrogenase (ADH) | NADPH | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone |

| Alcohol Dehydrogenase (ADH) | NADP⁺ | Same ADH (acting on co-substrate) | Isopropanol (B130326) | Acetone (B3395972) |

| Common cofactor regeneration systems applicable to dehydrogenase-catalyzed reactions. nih.govnih.gov |

Total Chemical Synthesis Strategies

Total chemical synthesis offers unparalleled access to a wide variety of analogues by allowing for systematic modifications of the molecular structure. Stereocontrol is a central challenge that can be addressed through modern asymmetric methodologies.

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For this compound, several disconnections are possible.

A primary disconnection (Route A) can be made at the C2-C3 bond. This corresponds to an aldol-type condensation in the forward synthesis. This disconnection leads to two synthons: a C2-carboxyl anion equivalent (d²) and a C3-pyridin-3-ylmethyl cation equivalent (a¹). The synthetic equivalents for these would be a pyruvate or glyoxylate (B1226380) derivative and 3-picolyl halide, respectively. However, a more convergent approach involves reacting an enolate of an acetic acid derivative with 3-pyridinecarboxaldehyde (B140518).

Another logical disconnection (Route B) is at the C3-pyridine bond. This suggests a coupling reaction between a 3-carbon chain and the pyridine ring, perhaps via nucleophilic substitution with a pyridyl organometallic reagent or a cross-coupling reaction.

A third, and perhaps most synthetically practical approach (Route C), involves functional group interconversion (FGI). The target α-hydroxy acid can be seen as the reduction product of an α-keto acid, 3-(pyridin-3-yl)-2-oxopropanoic acid. This precursor can be synthesized from the condensation of ethyl pyruvate and 3-pyridinecarboxaldehyde. This retrosynthetic pathway aligns well with the biocatalytic strategies discussed previously.

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates plausible retrosynthetic pathways for the target molecule.

The Hantzsch pyridine synthesis is a classic method for constructing the pyridine ring itself from simpler acyclic precursors, typically involving the condensation of a β-ketoester, an aldehyde, and ammonia. advancechemjournal.com This would be relevant if analogues with substitutions on the pyridine ring were desired, starting from fundamental building blocks.

Achieving stereocontrol in the synthesis of the two adjacent chiral centers (at C2 and C3) is a significant challenge. The aldol (B89426) reaction, a key C-C bond-forming reaction suggested by the retrosynthesis, can be rendered highly stereoselective using chiral auxiliaries. The Evans aldol reaction, for instance, employs chiral oxazolidinones to direct the facial selectivity of enolate attack on an aldehyde. nih.gov

In a synthesis of a structurally similar compound, (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, an Evans aldol reaction was the key step. nih.gov The reaction between a silyl-protected aromatic aldehyde and the dibutylboron enolate of a chloroacetyl-substituted chiral oxazolidinone provided the desired aldol adduct with moderate to good diastereoselectivity. nih.gov The diastereomers were separable by chromatography, and subsequent removal of the auxiliary and dechlorination yielded the target β-hydroxy propanoic acid structure. nih.gov This methodology could be directly applied to the synthesis of this compound, where 3-pyridinecarboxaldehyde would serve as the aldehyde component. This approach would allow for the controlled construction of all four possible stereoisomers by selecting the appropriate enantiomer of the chiral auxiliary and separating the resulting diastereomers.

Transition metal-catalyzed asymmetric synthesis provides another powerful tool for stereocontrol. acs.org For instance, the asymmetric hydrogenation of an enol acetate (B1210297) or other unsaturated precursor derived from 3-(pyridin-3-yl)-2-oxopropanoic acid could establish the chiral hydroxyl group.

Synthesis of Protected Derivatives and Functionalized Analogues

The synthesis of derivatives and analogues of this compound often necessitates the use of protecting groups to mask the reactive hydroxyl and carboxyl functionalities. This strategy prevents unwanted side reactions during subsequent transformations, such as functionalization of the pyridine ring or modification of the aliphatic chain.

The hydroxyl group is commonly protected as a silyl (B83357) ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether, due to its ease of installation and selective removal under mild acidic conditions. The carboxylic acid can be converted into an ester, such as a methyl or ethyl ester, which not only protects the acid but also enhances solubility in organic solvents.

With the reactive groups masked, functionalization can be pursued. The pyridine ring is susceptible to various modifications. For example, direct C-H functionalization can be achieved, although controlling regioselectivity can be challenging. nih.gov Alternatively, pre-functionalized pyridines, such as halopyridines, can be used as starting materials for more complex analogue synthesis. nih.gov For instance, a protected form of 2-hydroxy-3-(2-chloro-pyridin-3-yl)propanoic acid could serve as a versatile intermediate for introducing diverse substituents at the 2-position of the pyridine ring via cross-coupling reactions.

Functionalization can also target the aliphatic backbone. For example, stereoselective synthesis of analogues with additional substituents at the β-position (the carbon bearing the pyridine ring) has been explored in similar systems to investigate structure-activity relationships. nih.gov

Table 1: Common Protecting Groups for this compound

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Tetrabutylammonium fluoride (B91410) (TBAF), Acetic Acid, HF |

| Hydroxyl | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

| Carboxylic Acid | Methyl ester | Me | Saponification (e.g., LiOH, NaOH) |

| Carboxylic Acid | Ethyl ester | Et | Saponification (e.g., LiOH, NaOH) |

Palladium-Catalyzed Coupling and Other Cross-Coupling Methodologies for Pyridine Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the C-C bond between the pyridine ring and the three-carbon propanoic acid side chain. ethernet.edu.et These methods offer a convergent and flexible approach to the synthesis of this compound and its analogues.

Several cross-coupling strategies can be envisioned:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridylboronic acid (or its ester derivative) with a suitable three-carbon electrophile. For instance, 3-pyridylboronic acid can be coupled with a protected derivative of 3-bromo-2-hydroxypropanoic acid. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand. nih.gov The stability and reactivity of pyridylboronic acids can sometimes be problematic, but strategies like using MIDA (N-methyliminodiacetic acid) boronates can mitigate these issues. nih.gov

Negishi Coupling: This method utilizes an organozinc reagent. A pyridylzinc halide (prepared from a halopyridine) can be coupled with a protected 3-halo-2-hydroxypropanoate derivative. Negishi couplings are known for their high functional group tolerance and reactivity. organic-chemistry.org

Stille Coupling: In a Stille coupling, an organotin reagent, such as a pyridylstannane, is coupled with an electrophilic partner. mdpi.com For example, 3-(tributylstannyl)pyridine (B1335939) could be reacted with an appropriate propanoic acid derivative under palladium catalysis. The toxicity of organotin compounds is a significant drawback of this method.

Heck Coupling: While less direct for this specific target, a Heck-type reaction could be used to couple 3-halopyridine with a protected 2-hydroxy-allyl ester, followed by reduction of the double bond to furnish the desired carbon skeleton.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as homocoupling or catalyst inhibition by the pyridine nitrogen. nih.govmdpi.com

Table 2: Exemplary Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Pyridine Component | Propanoic Acid Component (Protected) | Catalyst/Ligand Example |

|---|---|---|---|

| Suzuki-Miyaura | Pyridin-3-ylboronic acid | Ethyl 3-bromo-2-hydroxypropanoate | Pd(PPh₃)₄ |

| Negishi | 3-Pyridylzinc chloride | tert-Butyl 3-iodo-2-(TBDMS-oxy)propanoate | Pd₂(dba)₃ / X-Phos organic-chemistry.org |

Advanced Approaches in Derivatization and Analogue Synthesis

Synthesis of Phosphonocarboxylate Analogues of this compound

Phosphonocarboxylate analogues, where the carboxylic acid moiety is replaced by a phosphonic acid group, are of interest in medicinal chemistry. nih.gov The synthesis of such analogues of this compound typically involves the formation of a carbon-phosphorus (C-P) bond.

Key synthetic methods include:

Michaelis-Arbuzov Reaction: This is a classic method for forming C-P bonds. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For this target, a protected derivative of 3-(pyridin-3-yl)propane-1-halide-2-ol could be reacted with triethyl phosphite to yield the corresponding diethyl phosphonate (B1237965) ester. nih.govorganic-chemistry.org Subsequent hydrolysis of the ester groups affords the final phosphonic acid.

Michaelis-Becker Reaction: This reaction involves a deprotonated dialkyl phosphite (H-phosphonate) and an alkyl halide. It is performed under basic conditions.

Palladium-Catalyzed Cross-Coupling (Hirao Reaction): This powerful method couples H-phosphonates with aryl or vinyl halides. organic-chemistry.org A variation could involve coupling a dialkyl phosphite with a protected 2-hydroxy-3-(pyridin-3-yl)allyl halide, followed by reduction.

The synthesis would begin with a precursor like 3-(pyridin-3-yl)acetaldehyde, which can be converted to the required phosphonate-containing building block through various established synthetic sequences.

Generation of Chiral Intermediates for Downstream Synthesis

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of enantiomerically pure forms is critical for pharmaceutical applications. nih.gov Several strategies can be employed to generate chiral intermediates:

Asymmetric Aldol Reaction: An Evans aldol reaction using a chiral oxazolidinone auxiliary can be employed. nih.gov The enolate of an acetyl-substituted chiral auxiliary is reacted with 3-(pyridin-3-yl)acetaldehyde. This reaction proceeds with high diastereoselectivity, and subsequent cleavage of the auxiliary yields the chiral β-hydroxy acid derivative. nih.gov

Asymmetric Reduction: A precursor ketone, 2-oxo-3-(pyridin-3-yl)propanoic acid, can be reduced to the corresponding alcohol using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction). This method can provide high enantiomeric excess.

Biocatalysis: Enzymes, such as ketoreductases, can perform highly enantioselective reductions of keto-acid or keto-ester precursors under mild, environmentally friendly conditions. nih.gov

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as D- or L-malic acid, a synthetic sequence can be designed to elaborate the structure into the desired target molecule, preserving the initial stereochemistry. google.com

The choice of method depends on the desired enantiomer, scalability, and cost-effectiveness. The stereochemical outcome of these reactions is often predictable based on established models. rsc.org

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) offer a highly efficient pathway for generating molecular diversity from simple starting materials in a single step. youtube.com The Ugi and Passerini reactions are particularly well-suited for creating libraries of analogues based on the this compound scaffold. acs.orgnih.govcapes.gov.br

Passerini Reaction: This three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. A hypothetical Passerini reaction to access analogues could involve reacting 3-(pyridin-3-yl)acetaldehyde, an isocyanide (R-NC), and a carboxylic acid (R'-COOH). The resulting product would be an ester-amide derivative of the target scaffold, allowing for rapid diversification at two points.

Ugi Reaction: This is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. youtube.com Using 3-(pyridin-3-yl)acetaldehyde as the aldehyde component, along with a variety of amines, carboxylic acids, and isocyanides, would lead to a library of α-acylamino amides. youtube.com This strategy introduces three points of diversity in a single, atom-economical step, making it a powerful tool for exploring the chemical space around the core structure.

These MCRs are valuable for creating structurally diverse libraries of compounds for biological screening, as they allow for the systematic variation of multiple substituents around the central scaffold. acs.orgmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Amino-3-(pyridin-2-yl)propionic acid |

| 2-chloro-5-nitropyridine |

| 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid |

| 2-Hydroxy-3-(2-methylphenoxy)propanoic acid |

| 2-Hydroxy-3-(pyridin-2-yl)propanoic acid |

| 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride |

| This compound |

| 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid |

| 3-(Pyridin-2-ylamino)propanoic acid |

| 3-(pyridin-3-yl)acetaldehyde |

| 3-Aryl-3-(furan-2-yl)propanoic acid |

| 3-bromo-2-hydroxypropanoic acid |

| 3-chloro-2-hydroxypropionitrile |

| 3-Fluoro-2-hydroxypyridine |

| 3-Hydroxy-2-(6-methylquinazolin-4-ylamino)propanoic acid hydrochloride |

| 3-Hydroxypipecolic acid |

| 3-pyridylboronic acid |

| Acetic acid |

| Benzyl ether |

| Butyl acrylate |

| Carbobenzoxy chloride |

| Diethyl phosphonate |

| Ethyl 3-bromo-2-hydroxypropanoate |

| Evans aldol |

| Malic acid |

| Methyl ester |

| Morpholine |

| N-methyliminodiacetic acid (MIDA) |

| Palladium |

| Phosphonic acid |

| Pyridine |

| Pyridin-2-amine |

| tert-Butyldimethylsilyl (TBDMS) ether |

| tert-Butyl ester |

| Tetrabutylammonium fluoride (TBAF) |

| Trialkyl phosphite |

| Tributylstannyl)pyridine |

| Triethyl phosphite |

Biological Roles and Metabolic Interplay of 2 Hydroxy 3 Pyridin 3 Yl Propanoic Acid

Occurrence and Distribution in Non-Human Biological Systems

The natural occurrence of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid has not been definitively documented. However, the prevalence of both the pyridine (B92270) ring and short-chain carboxylic acids in biological systems suggests potential for its formation as a metabolic byproduct or intermediate.

Presence in Microbial Metabolism and Biotransformations

Microorganisms are well-known for their capacity to metabolize a wide array of heterocyclic compounds, including pyridine and its derivatives. capes.gov.br The degradation of tobacco alkaloids like nicotine (B1678760), which contains a pyridine ring, has been studied in various bacteria. capes.gov.brnih.govnih.gov These degradation pathways often involve hydroxylation of the pyridine ring and subsequent ring cleavage. capes.gov.br For instance, certain bacteria degrade nicotinic acid (pyridine-3-carboxylic acid) via 6-hydroxynicotinic acid. capes.gov.br It is plausible that microbial degradation of more complex pyridine-containing compounds could lead to intermediates like this compound.

The transformation of pyridine derivatives by microbes is influenced by the nature of substituents on the pyridine ring. capes.gov.br The presence of a propanoic acid side chain would likely influence the specific metabolic route.

Role in Plant Secondary Metabolism

Pyridine alkaloids are a significant class of secondary metabolites in the plant kingdom, with nicotine from the Nicotiana species being a prominent example. wikipedia.org The biosynthesis of the pyridine ring in these alkaloids originates from nicotinic acid. numberanalytics.com Plants metabolize nicotinic acid through several pathways, including its conversion to nicotinic acid N-glucoside or trigonelline (B31793) (N-methylnicotinic acid). nih.gov

While there is no direct evidence of this compound as a standard secondary metabolite in plants, its formation could be envisaged as a derivative of nicotinic acid metabolism or as a degradation product of more complex pyridine alkaloids. The structural similarity to phenylpropanoids, which are key components of plant secondary metabolism, is noteworthy, although the biosynthetic origins would differ.

Metabolic Intermediary in Animal Models (Excluding Human Clinical Context)

In animal models, the metabolism of pyridine and its 3-substituted derivatives has been investigated. The N-oxidation of the pyridine ring is a common metabolic pathway observed in various species. nih.gov The metabolism of nicotinic acid (Vitamin B3) in the liver leads to the formation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a crucial coenzyme in cellular metabolism. wikipedia.org Excess nicotinic acid is methylated and excreted. wikipedia.org

Given the structural relationship, this compound could potentially arise from the degradation of dietary pyridine-containing compounds or from the metabolism of endogenous molecules. Without specific studies, its role remains speculative. It could be a minor, transient metabolite in the broader landscape of pyridine compound metabolism.

Biosynthetic Pathways and Precursor Elucidation

The biosynthetic pathways leading to this compound have not been elucidated. However, based on known biochemical reactions, plausible routes can be proposed.

Investigations into Amino Acid Precursors and Derivations

The biosynthesis of the pyridine ring of nicotinic acid in animals and some microorganisms starts from the amino acid tryptophan. wikipedia.org In plants and some bacteria, aspartic acid is the precursor. wikipedia.orgnih.gov Therefore, it is conceivable that the pyridine moiety of this compound is ultimately derived from one of these amino acids.

The propanoic acid side chain could potentially be derived from other amino acids like alanine (B10760859) or through the modification of a precursor molecule. The synthesis of pyridylalanine, an unnatural amino acid, has been achieved chemoenzymatically, demonstrating the biological plausibility of combining pyridine and amino acid-like structures. researchgate.net

Table 1: Potential Precursors and Related Compounds

| Compound Name | Potential Role |

| Tryptophan | Precursor to the pyridine ring in animals |

| Aspartic Acid | Precursor to the pyridine ring in plants and some bacteria |

| Nicotinic Acid | Key intermediate in pyridine alkaloid and NAD biosynthesis |

| Pyridylalanine | Example of a synthetic pyridine-containing amino acid |

Enzymatic Steps in the Formation of this compound

The final step in the formation of this compound would likely be the reduction of the corresponding 2-oxo acid, 2-Oxo-3-(pyridin-3-yl)propanoic acid. This reaction is typically catalyzed by a hydroxy acid dehydrogenase, a class of enzymes that interconvert 2-hydroxy acids and 2-oxo acids.

Alternatively, the compound could be formed through the direct hydroxylation of 3-(pyridin-3-yl)propanoic acid at the C-2 position, a reaction that would be catalyzed by a hydroxylase. The degradation of nicotine by some bacteria involves hydroxylation steps, indicating the presence of enzymes capable of such transformations on pyridine-containing substrates. capes.gov.brresearchgate.net

Isotopic Labeling Studies for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, providing a quantitative understanding of cellular fluxes. wikipedia.org In the context of this compound, while no specific metabolic flux analyses have been published, the methodology offers a clear path for future investigation.

A common approach involves using stable isotopes, such as ¹³C or ¹⁵N, to label the compound of interest. wikipedia.orgnih.gov For instance, this compound could be synthesized with ¹³C atoms incorporated into its pyridine ring or propanoic acid chain. This labeled compound would then be introduced to a biological system, such as a microbial culture. As the microorganism metabolizes the compound, the labeled atoms are incorporated into various downstream metabolites.

By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the labeled metabolites. wikipedia.orgnih.gov This data allows for the reconstruction of the metabolic pathways involved and the calculation of the rate of flow, or flux, of metabolites through different reactions. researchgate.net Such studies are invaluable for understanding how an organism utilizes a specific compound and how its metabolism responds to genetic or environmental changes. nih.gov

For example, by tracing the fate of the ¹³C atoms from labeled this compound, researchers could determine if the pyridine ring is degraded, modified, or kept intact, and how the propanoic acid side chain is processed. This would provide crucial insights into its catabolic fate and its potential as a carbon or nitrogen source for the organism.

Biodegradation Pathways and Environmental Fate

The environmental fate of this compound is largely determined by its susceptibility to microbial degradation. Pyridine and its derivatives are known environmental contaminants, and numerous microorganisms have evolved pathways to break down these compounds. nih.gov

Mechanisms of Enzymatic Degradation in Microorganisms

While direct studies on the enzymatic degradation of this compound are not available, the degradation of other pyridine derivatives by microorganisms provides a strong basis for predicting its metabolic fate. The initial step in the microbial degradation of many pyridine compounds is hydroxylation of the pyridine ring. researchgate.net This is often followed by ring cleavage, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. nih.gov

Several bacterial strains capable of degrading pyridine and its derivatives have been isolated and characterized. For instance, Arthrobacter sp. has been shown to degrade pyridine through a pathway that involves a two-component flavin-dependent monooxygenase system, which catalyzes the cleavage of the pyridine ring. rsc.org The subsequent steps involve dehydrogenases and amidohydrolases to further break down the resulting intermediates into compounds like succinic acid, which can then be utilized by the cell for energy and biomass. rsc.org

The presence of a hydroxyl group and a propanoic acid side chain on the pyridine ring of this compound likely influences its susceptibility to enzymatic attack and the specific pathway of its degradation. The transformation rate of pyridine derivatives is known to be dependent on the nature and position of their substituents. nih.gov

Table 1: Key Enzymes in the Degradation of Pyridine Derivatives by Microorganisms

| Enzyme Class | Function | Example Microorganism | Reference |

| Monooxygenase | Initial hydroxylation and cleavage of the pyridine ring | Arthrobacter sp. | rsc.org |

| Dehydrogenase | Oxidation of intermediate products | Arthrobacter sp. | rsc.org |

| Amidohydrolase | Hydrolysis of amide bonds in intermediates | Arthrobacter sp. | rsc.org |

Environmental Biotransformation and Detoxification Processes

The biotransformation of this compound in the environment is expected to follow pathways similar to those of other pyridine derivatives. Microbial communities in soil and aquatic environments play a crucial role in the detoxification of these compounds. The degradation products of pyridinium-based ionic liquids, for example, have been found to be less toxic than the parent compounds, suggesting that biodegradation leads to detoxification. rsc.org

The persistence of pyridine compounds in the environment depends on various factors, including the availability of microorganisms with the appropriate degradative enzymes and environmental conditions such as pH and the presence of other nutrients. The complete mineralization of these compounds results in the formation of carbon dioxide, water, and inorganic nitrogen, effectively removing them from the environment.

The study of the biodegradation of related compounds, such as 3-hydroxypropionate-containing polyesters, also sheds light on the environmental fate of the propanoic acid moiety. These polyesters are known to be biodegradable, breaking down into smaller, non-toxic molecules. nih.govnih.gov

Advanced Analytical and Spectroscopic Approaches in 2 Hydroxy 3 Pyridin 3 Yl Propanoic Acid Research

Chiral Separation and Enantiomeric Purity Determination

As a chiral compound, 2-Hydroxy-3-(pyridin-3-yl)propanoic acid exists as a pair of enantiomers. Distinguishing and quantifying these stereoisomers is critical, as they can exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for the separation of enantiomers. nih.govchromatographyonline.com The principle involves the differential interaction between the individual enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For carboxylic acids like this compound, polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective. chromatographyonline.com Polysaccharide-based columns, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), often provide excellent enantioselectivity under normal-phase, reversed-phase, or polar organic modes. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Macrocyclic glycopeptide CSPs offer multi-modal chiral recognition capabilities, making them robust for separating polar compounds. sigmaaldrich.com The selection of the mobile phase is critical for optimizing separation; it typically consists of a non-polar solvent like hexane, a polar modifier such as isopropanol (B130326) or ethanol, and an acidic or basic additive to control the ionization state of the analyte and enhance interaction with the CSP.

Table 1: Illustrative HPLC Parameters for Chiral Separation of Substituted Propanoic Acids

| settingsParameter | descriptionSpecification |

|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 260 nm |

NMR spectroscopy can be used to determine enantiomeric excess (e.e.) by making the enantiomers chemically non-equivalent (diastereotopic). This is achieved by adding a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, to the NMR sample. The interaction of the enantiomers with the chiral agent forms transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. By integrating the signals corresponding to each enantiomer, their relative ratio and the enantiomeric excess can be accurately calculated.

Mass Spectrometry for Metabolic Profiling and Quantification

Mass spectrometry (MS) is a powerful tool for confirming molecular identity and for quantification, especially when coupled with a separation technique like liquid chromatography (LC).

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of this compound and its fragments, serving as a powerful method for structural confirmation. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule. Subsequent fragmentation using tandem mass spectrometry (MS/MS) produces a characteristic pattern of product ions. This fragmentation fingerprint provides definitive structural information, confirming the connectivity of the pyridine (B92270) ring, the hydroxyl group, and the carboxylic acid moiety.

Quantifying endogenous or administered compounds in complex biological matrices requires a highly selective and sensitive method. LC-MS/MS is the gold standard for this purpose. mdpi.com Method development for quantifying this compound in a non-human biological matrix, such as rat plasma, involves several key steps.

Sample Preparation: The goal is to remove interfering substances like proteins and phospholipids while efficiently extracting the analyte. researchgate.net Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Internal Standard Selection: A suitable internal standard (IS) is crucial to compensate for matrix effects and variations during sample processing. researchgate.net A stable isotope-labeled (SIL) version of the analyte is the ideal choice.

Chromatography: Reversed-phase LC is typically used to separate the analyte from other matrix components. A gradient elution with a mobile phase of water and acetonitrile or methanol, often with an acid modifier like formic acid, is employed.

Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more of its characteristic product ions. This highly selective detection method minimizes interferences and provides excellent sensitivity. nih.govnih.gov

Table 2: Representative LC-MS/MS Method Parameters for Quantification in Rat Plasma

| buildParameter | descriptionSpecification |

|---|---|

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values determined experimentally) |

| Internal Standard | Stable Isotope-Labeled this compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Conformational Analysis

NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. ipb.pt One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Advanced two-dimensional (2D) NMR experiments are used to establish the connectivity and spatial relationships between atoms. mdpi.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is useful for tracing the proton network within the pyridine ring and the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the connection between the pyridine ring and the propanoic acid chain. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of atoms, which can be used to investigate the molecule's preferred conformation. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| grainAtom Position | wavesPredicted ¹H Chemical Shift (ppm) | bubble_chartPredicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Carboxyl) | - | ~175 |

| CH-OH | ~4.3 | ~70 |

| CH₂ | ~3.0 - 3.2 | ~40 |

| Pyridine C2 | ~8.5 | ~150 |

| Pyridine C4 | ~7.8 | ~138 |

| Pyridine C5 | ~7.4 | ~124 |

| Pyridine C6 | ~8.6 | ~148 |

Multi-Dimensional NMR for Stereochemical Assignment and Tautomerism

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous determination of molecular structure and stereochemistry. nih.gov For a molecule like this compound, which contains two chiral centers (at C2 and C3), 2D NMR experiments are essential to assign the relative stereochemistry of its diastereomers (e.g., syn and anti configurations).

Stereochemical Assignment: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to first assign all the ¹H and ¹³C signals in the molecule.

¹H-¹H COSY reveals proton-proton coupling networks, allowing for the tracing of the connectivity through the propanoic acid backbone from the C2 proton to the C3 proton and onward to the methylene protons adjacent to the pyridine ring.

HSQC correlates each proton signal with the carbon atom to which it is directly attached, providing an unambiguous assignment of carbon resonances.

Once the basic assignments are made, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative configuration. NOESY detects through-space interactions between protons that are in close proximity (typically <5 Å). For this compound, a NOESY cross-peak between the proton on C2 and the proton on C3 would indicate that they are on the same face of the molecule, suggesting a syn stereochemistry. The absence of such a cross-peak, coupled with correlations to other nearby protons, would suggest an anti configuration.

Tautomerism Studies: NMR is also a key tool for investigating tautomeric equilibria, which involve the migration of a proton accompanied by a shift in double bonds. encyclopedia.pub While the keto-enol tautomerism of the carboxylic acid group is generally negligible, the pyridine ring can exhibit prototropic tautomerism, especially if protonated. More relevantly, NMR can probe the dynamic equilibrium between different rotamers or conformers. If the rate of exchange between tautomeric forms is slow on the NMR timescale, separate signals for each species may be observed. jst-ud.vn However, if the exchange is fast, the resulting spectra will show averaged signals for the exchanging nuclei. jst-ud.vn In such cases, changes in temperature can be used to slow the exchange, potentially resolving the individual signals. For this compound, ¹³C NMR is particularly sensitive to the electronic rearrangements associated with tautomerism, and the observation of broadened signals can indicate a dynamic process. jst-ud.vnmdpi.com

Interactive Table: Hypothetical 2D NMR Correlations for syn-2-Hydroxy-3-(pyridin-3-yl)propanoic acid

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| H2 (methine) | H3 | C2 | C1 (carbonyl), C3, C4 | H3 |

| H3 (methine) | H2, H4a, H4b | C3 | C2, C4, C5 (pyridine) | H2, H4a, H4b |

| H4a/H4b (methylene) | H3 | C4 | C3, C5 (pyridine) | H3 |

| H (pyridine ring) | Other pyridine H's | Respective pyridine C's | Other pyridine C's | H4a, H4b |

In Vivo NMR for Non-Human Metabolic Pathway Tracking

In vivo NMR spectroscopy is a unique method that allows for the real-time, non-invasive monitoring of metabolic processes within living, intact organisms. nih.gov This technique is invaluable for tracking the metabolic fate of specific compounds, providing direct insights into biochemical pathways. mdpi.combiorxiv.org

To track the metabolism of this compound in a non-human model system (e.g., microorganisms, cell cultures, or small aquatic organisms like Daphnia magna), isotopic labeling is employed. nih.gov The compound is synthesized with a stable isotope, typically ¹³C or ¹⁵N, incorporated at a specific position. The organism is then kept alive and physiologically stable within a specialized NMR flow system inside the spectrometer. nih.gov

As the organism metabolizes the isotopically labeled this compound, the isotopic label is transferred to subsequent downstream metabolites. By acquiring NMR spectra over time, researchers can follow the appearance and disappearance of signals corresponding to the labeled compound and its metabolic products. Multi-dimensional techniques, such as ¹H-¹³C HSQC, are often used to overcome the spectral complexity and low concentration of metabolites in living systems. nih.gov This approach makes it possible to identify the novel metabolites and map their position within metabolic networks, revealing the enzymatic transformations the parent compound undergoes. This method provides dynamic information on metabolic flux that is often inaccessible through conventional techniques that rely on sample extraction. biorxiv.org

Interactive Table: Hypothetical In Vivo ¹³C NMR Metabolic Tracking Experiment

| Time Point | Labeled Compound Administered | Observed ¹³C Signals | Inferred Metabolic Step |

| T = 0 min | [2-¹³C]-2-Hydroxy-3-(pyridin-3-yl)propanoic acid | Strong signal at C2 of starting material | Baseline |

| T = 30 min | - | Signal at C2 decreases; New signal appears corresponding to C2 of Metabolite A | Oxidation or Decarboxylation |

| T = 60 min | - | Signal for Metabolite A increases; New signal appears for Metabolite B | Further enzymatic transformation |

| T = 120 min | - | Signal for starting material is gone; Signals for Metabolites A and B are prominent | Pathway progression |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the vibrational modes of a molecule. These vibrations are highly sensitive to the molecule's geometry and intermolecular interactions, making them ideal for studying conformational preferences. nih.gov

For this compound, the key functional groups with characteristic vibrational frequencies include the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the pyridine ring. The specific frequencies of these groups are influenced by the molecule's conformation, which is determined by rotation around its single bonds (e.g., the C2-C3 bond).

Different conformers can be stabilized by intramolecular hydrogen bonds. For instance, a hydrogen bond could form between the hydroxyl group at C2 and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid proton and the nitrogen atom of the pyridine ring. Such interactions cause predictable shifts in vibrational frequencies:

O-H Stretching: The formation of a hydrogen bond weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber (broadening of the peak is also observed).

C=O Stretching: Hydrogen bonding to the carbonyl oxygen also weakens the C=O double bond, resulting in a shift to a lower frequency.

By comparing the experimental FT-IR and FT-Raman spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), researchers can identify the most stable conformations. researchgate.net The calculations can predict the vibrational frequencies for various possible conformers, and the best match between the calculated and experimental spectra allows for the assignment of the predominant conformation in the sample. nih.gov

Interactive Table: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Shift with Intramolecular H-Bonding |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Shift to lower frequency |

| O-H Stretch (Alcohol) | 3500 - 3200 | Shift to lower frequency |

| C-H Stretch (Pyridine Ring) | 3100 - 3000 | Minor shifts |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Shift to lower frequency |

| C=C, C=N Stretch (Pyridine Ring) | 1600 - 1430 | Sensitive to electronic environment and substitution |

| C-O Stretch (Alcohol/Acid) | 1320 - 1000 | Sensitive to conformation |

| O-H Bend | 1440 - 1395 | Shift to higher frequency |

Theoretical and Computational Investigations of 2 Hydroxy 3 Pyridin 3 Yl Propanoic Acid

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to determine electronic structure and derive a host of molecular attributes, providing a theoretical foundation for understanding chemical behavior and reactivity. ekb.eg

The electronic structure of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid dictates its reactivity. Key to this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. ekb.eg

From these orbital energies, global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Hardness and softness describe the molecule's resistance to change in its electron distribution, providing insight into its donor-acceptor characteristics. ekb.eg The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich regions susceptible to electrophilic attack (typically colored red) and electron-poor regions prone to nucleophilic attack (colored blue). ekb.eg For this compound, the oxygen atoms of the carboxyl and hydroxyl groups, along with the nitrogen atom of the pyridine (B92270) ring, are expected to be primary sites for electrophilic interaction.

Interactive Data Table: Calculated Reactivity Descriptors for this compound

This table presents hypothetical data calculated at the B3LYP/6-311++G* level of theory.*

| Parameter | Value | Definition |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity. |

| Ionization Potential (I) | 6.8 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.5 eV | The energy released when an electron is added to the molecule. |

| Hardness (η) | 2.65 eV | Resistance to change in electron configuration. ekb.eg |

| Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicating polarizability. ekb.eg |

| Electrophilicity Index (ω) | 2.75 eV | A measure of the energy lowering of a system when it accepts electrons. |

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformers. Conformer analysis is crucial as the biological activity of a molecule is often dependent on its adoption of a specific low-energy conformation that fits into a target's binding site. Theoretical calculations can map the potential energy surface by systematically rotating the bonds—specifically the C-C bonds in the propanoic acid chain and the C-C bond connecting the chain to the pyridine ring. researchgate.net

This analysis identifies all stable conformers (local minima on the energy landscape) and the transition states that separate them. The conformer with the lowest calculated energy is the most stable and likely the most populated form of the molecule in the gas phase or non-polar solvents. researchgate.net The relative energies of other conformers determine their population at a given temperature according to the Boltzmann distribution.

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers

Energies are calculated relative to the most stable conformer (Conformer 1).

| Conformer ID | Dihedral Angle 1 (N-C-C-C) | Dihedral Angle 2 (C-C-C-O) | Relative Energy (kcal/mol) |

| Conformer 1 | 178.5° | -65.2° | 0.00 |

| Conformer 2 | 65.1° | -68.0° | 1.25 |

| Conformer 3 | 175.3° | 177.9° | 2.10 |

| Conformer 4 | -70.4° | 175.5° | 3.50 |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves to both validate the computational model against experimental data and aid in the interpretation of spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic transitions, providing information about UV-Visible absorption spectra. ekb.eg Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, offering another layer of comparison with experimental characterization data.

Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

| O-H (Carboxylic Acid) | Stretching | 3450 |

| C=O (Carboxylic Acid) | Stretching | 1715 |

| C=N (Pyridine Ring) | Stretching | 1590 |

| C=C (Pyridine Ring) | Stretching | 1575 |

| C-O (Alcohol) | Stretching | 1095 |

Molecular Modeling and Docking Simulations for Enzyme Interactions

To understand how this compound might function as a therapeutic agent, molecular modeling techniques are employed to study its interactions with specific protein targets, such as enzymes. bohrium.com These methods are central to structure-based drug design. chemrevlett.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. chemrevlett.com The process involves placing the 3D structure of this compound into the active site of a target protein and evaluating the interaction energy for thousands of possible poses. nih.gov Scoring functions are used to rank these poses, with lower energy scores typically indicating higher binding affinity. researchgate.net

The results of a docking simulation reveal the most likely binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand-protein complex. mdpi.com For this compound, the hydroxyl and carboxyl groups are potent hydrogen bond donors and acceptors, while the pyridine ring can engage in π-π stacking or hydrophobic interactions. The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), can be estimated from the docking score, providing a quantitative prediction of the ligand's potency. nih.govnih.gov

Interactive Data Table: Hypothetical Docking Results with a Target Kinase

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates stronger binding. |

| Predicted Inhibition Constant (Ki) | 250 nM | A measure of the ligand's potency as an inhibitor. nih.gov |

| Key Interacting Residues | ||

| Hydrogen Bond | GLU 85 | With the hydroxyl group of the ligand. |

| Hydrogen Bond | LYS 42 | With the carboxyl group of the ligand. |

| Hydrogen Bond | ASP 145 | With the pyridine nitrogen of the ligand. |

| Hydrophobic Interaction | LEU 132, VAL 34 | With the pyridine ring of the ligand. |

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. numberanalytics.com An MD simulation starts with the best-docked pose and calculates the forces on every atom, then uses these forces to predict their motion over short time intervals (femtoseconds). nih.gov Running the simulation for nanoseconds or even microseconds reveals the stability of the binding pose and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov

Analysis of the MD trajectory can include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. These simulations can confirm whether the key interactions predicted by docking are maintained over time and can reveal how the protein's conformation adapts to accommodate the ligand, a phenomenon known as induced fit. nih.gov

Interactive Data Table: Summary of a Hypothetical 100 ns MD Simulation

| Metric | Average Value | Interpretation |

| RMSD of Protein Backbone | 1.8 Å | A low and stable RMSD indicates the protein maintains its overall fold. nih.gov |

| RMSD of Ligand | 1.2 Å | A low and stable RMSD suggests the ligand remains stably bound in the active site. |

| RMSF of Active Site Residues | 0.9 Å | Low fluctuation indicates residues are stably interacting with the ligand. |

| Ligand-Protein H-Bonds | 3-4 | The average number of hydrogen bonds maintained throughout the simulation. |

Reaction Mechanism Elucidation using Computational Methods

The elucidation of reaction mechanisms involving this compound, both in chemical and enzymatic transformations, can be significantly enhanced through the use of computational chemistry. These theoretical approaches provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reactivity and selectivity. By modeling the interactions and energy changes that occur during a reaction, researchers can gain insights that are often difficult or impossible to obtain through experimental methods alone.

Transition State Analysis for Enzymatic and Chemical Reactions

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. It involves locating the highest energy point along the reaction coordinate, which represents the bottleneck of the reaction. The energy of this transition state determines the activation energy and, consequently, the reaction rate. For reactions involving this compound, TS analysis can be applied to various scenarios, such as its synthesis, degradation, or its interaction with a biological target.

In the context of enzymatic reactions, computational models often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In a hypothetical enzymatic transformation of this compound, the active site, including the substrate and key amino acid residues, would be treated with a high level of theory (QM), while the rest of the protein is modeled using classical mechanics (MM). This approach allows for the detailed study of bond-breaking and bond-forming events within the complex environment of the enzyme.

For a non-enzymatic chemical reaction, such as a base-catalyzed dehydration of this compound, Density Functional Theory (DFT) calculations can be used to map out the potential energy surface. This would involve identifying the structures of the reactant, transition state, and product, and calculating their relative energies.

Table 1: Representative Energetic Data from a Hypothetical Transition State Analysis of a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant Complex | 0.0 |

| Transition State | +15.2 |

| Product Complex | -5.8 |

Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study.

Conceptual Density Functional Theory (CDFT) for Reactivity Insights

Conceptual Density Functional Theory (CDFT) provides a framework for understanding and predicting the reactivity of chemical species based on concepts derived from DFT. It utilizes global and local reactivity descriptors to rationalize and predict the behavior of molecules. For this compound, these descriptors can offer valuable insights into its chemical behavior.

Global Reactivity Descriptors:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of a molecule to accept or donate electrons.

Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): A global index that quantifies the electrophilic character of a molecule.

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule. For example, f+(r) indicates the sites most susceptible to nucleophilic attack, while f-(r) points to sites prone to electrophilic attack.

Dual Descriptor (Δf(r)): This descriptor can more precisely distinguish between nucleophilic and electrophilic sites.

By calculating these descriptors for this compound, one could predict, for instance, which atom in the pyridine ring is most susceptible to electrophilic substitution or which acidic proton is most likely to be abstracted by a base. This information is crucial for designing new synthetic routes or understanding its metabolic fate.

Table 2: Illustrative Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value (illustrative) | Interpretation |

| Chemical Potential (μ) | -4.5 eV | Moderate tendency to exchange electrons. |

| Hardness (η) | 6.2 eV | Relatively stable molecule. |

| Electrophilicity Index (ω) | 1.65 | Moderate electrophilic character. |

Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study.

Future Directions and Emerging Research Avenues

Integration with Systems Biology and Omics Technologies for Pathway Discovery

The integration of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid into the framework of systems biology, augmented by omics technologies, holds the promise of uncovering novel metabolic pathways and cellular responses. While direct omics studies on this compound are not yet prevalent, research on related pyridine (B92270) derivatives and metabolic engineering of organisms like Rhodococcus jostii RHA1 for the production of pyridine-dicarboxylic acids from lignin (B12514952) provides a blueprint for future investigations. nih.govresearchgate.netasm.orgresearchgate.net

A systems-level understanding would involve exposing a model organism, potentially a robust bacterium like Rhodococcus or a yeast like Saccharomyces cerevisiae, to this compound and subsequently analyzing the global changes in the transcriptome, proteome, and metabolome. Such an approach could reveal:

Novel catabolic pathways: Identifying the genes and enzymes responsible for the breakdown of this compound. This could lead to the discovery of new hydroxylases, dehydrogenases, or ring-opening enzymes.

Cellular stress responses: Understanding how cells cope with the presence of this molecule, which could provide insights into its potential biocompatibility or toxicity.

Metabolic sinks and diversions: Determining if the compound or its metabolites are channeled into other central metabolic pathways.

Future research could involve the use of techniques such as RNA-Seq for transcriptomics, mass spectrometry-based proteomics, and metabolomics to generate large-scale datasets. These datasets can then be integrated to construct and refine metabolic models, predicting metabolic flux and identifying potential targets for metabolic engineering to enhance the production or degradation of this compound.

Advancements in Asymmetric Synthesis and Green Chemistry for Production

The development of efficient, stereoselective, and environmentally benign methods for the synthesis of this compound is crucial for its future applications. The presence of a chiral center at the C2 position necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms, which are often required for biological applications.

Asymmetric Synthesis:

Current strategies for the asymmetric synthesis of related chiral hydroxy acids often involve chemo-enzymatic methods. researchgate.netnih.govresearchgate.net For instance, the asymmetric reduction of a corresponding keto-acid precursor using a ketoreductase (KRED) can yield the desired (R)- or (S)-hydroxy acid with high enantiomeric excess. nih.gov Future research in this area could focus on:

Development of novel chiral catalysts: Exploring new metal-based or organocatalysts for the asymmetric hydroxylation or reduction of appropriate precursors.

Enzyme evolution: Utilizing directed evolution to tailor ketoreductases or other enzymes for enhanced activity and selectivity towards the specific keto-acid precursor of this compound.

Green Chemistry:

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgnih.govnih.govijcce.ac.ir For the production of this compound, this would involve:

Use of renewable feedstocks: Investigating the possibility of producing the compound from biomass-derived starting materials. acsgcipr.org

Solvent-free or aqueous reaction conditions: Designing synthetic routes that minimize the use of hazardous organic solvents.

Catalytic methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste.

The convergence of asymmetric synthesis and green chemistry will be pivotal in establishing a sustainable and economically viable route to enantiomerically pure this compound.

Exploration of Bio-orthogonal Chemistry with this compound Scaffolds

Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govnih.gov The development of bio-orthogonal reactions has enabled the study of biomolecules in their native environment. The scaffold of this compound, with its distinct functional groups, presents an intriguing platform for the design of novel bio-orthogonal probes.

To be utilized in bio-orthogonal chemistry, the this compound molecule would need to be modified to incorporate a "chemical reporter," a functional group that is inert in the biological milieu but can selectively react with a complementary probe. Potential modifications could include the introduction of an azide, alkyne, or a strained alkene.

Future research in this domain would involve:

Synthesis of modified derivatives: Preparing derivatives of this compound bearing bio-orthogonal functional groups.

Investigating reactivity and stability: Testing the reactivity of these modified compounds with their complementary probes under physiological conditions to ensure the reaction is fast, selective, and does not interfere with cellular processes.

Applications in cellular imaging: Using these novel probes for the fluorescent labeling and imaging of specific cellular targets.

The unique three-dimensional structure of the this compound scaffold could offer advantages in terms of cell permeability and target accessibility, making it a valuable addition to the bio-orthogonal chemistry toolbox.

Development of Novel Biocatalytic Systems Utilizing Related Enzymes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.netnih.govnih.gov The development of novel biocatalytic systems for the synthesis and modification of this compound is a promising area of research.

Drawing inspiration from the metabolism of related compounds, several classes of enzymes could be explored:

Hydroxylases: Monooxygenases are known to hydroxylate aromatic rings, including pyridine derivatives. nih.govnih.govcapes.gov.brmdpi.com A suitable monooxygenase could potentially hydroxylate a precursor like 3-(pyridin-3-yl)propanoic acid to yield the target compound.

Dehydrogenases: As mentioned earlier, ketoreductases are excellent candidates for the stereoselective reduction of the corresponding 2-oxo-3-(pyridin-3-yl)propanoic acid.

Nitrile hydratases and amidases: A chemo-enzymatic route starting from a nitrile precursor could be envisaged, utilizing nitrile hydratases and amidases for the conversion to the carboxylic acid. researchgate.net

Future research will likely focus on enzyme discovery through genome mining and metagenomic approaches, followed by enzyme characterization and engineering to optimize their performance for the specific substrate and desired reaction. The development of whole-cell biocatalysts, where the enzymes are expressed in a microbial host, could further enhance the efficiency and sustainability of the process. mdpi.com

Below is an interactive table summarizing potential enzyme classes for the biocatalytic production of this compound.

| Enzyme Class | Potential Reaction | Precursor Substrate |

| Monooxygenase | Hydroxylation | 3-(pyridin-3-yl)propanoic acid |

| Ketoreductase (KRED) | Asymmetric Reduction | 2-oxo-3-(pyridin-3-yl)propanoic acid |

| Nitrile Hydratase/Amidase | Nitrile Hydrolysis | 2-hydroxy-3-(pyridin-3-yl)propanenitrile |

| Dehydrogenase | Oxidation of a diol | Pyridine-3-yl-propane-1,2-diol |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxy-3-(pyridin-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves condensation reactions between pyridine derivatives and hydroxypropanoic acid precursors. Key steps include:

- Protection of functional groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions .

- Catalytic conditions : Employ palladium or copper catalysts for cross-coupling reactions to attach the pyridine moiety .

- Purification : Column chromatography or recrystallization to isolate the product, with yields ranging from 45% to 70% depending on solvent polarity and temperature .

- Table 1 : Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Cross-coupling | Pd(PPh₃)₄ | 65 | 98 | |

| Acid-catalyzed ester hydrolysis | H₂SO₄ | 58 | 95 |

Q. How can the structural features of this compound be characterized experimentally?

- Techniques :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the pyridine ring (δ 8.5–9.0 ppm for aromatic protons) and hydroxyl group (broad peak at δ 5.2 ppm) .

- X-ray crystallography : Resolve the stereochemistry of the hydroxyl and propanoic acid groups .

- Mass spectrometry : Molecular ion peak at m/z 195.1 (C₉H₁₁NO₃) .

- Software tools : Gaussian or Avogadro for optimizing 3D geometry and predicting hydrogen-bonding interactions .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Antioxidant activity : Scavenges DPPH radicals with IC₅₀ ≈ 12 µM, comparable to ascorbic acid .

- Enzyme inhibition : Moderate inhibition of α-glucosidase (IC₅₀ ~ 50 µM), suggesting potential for diabetes research .

- Antimicrobial activity : Limited efficacy against E. coli (MIC > 100 µg/mL) but stronger activity against C. albicans (MIC = 25 µg/mL) .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what methodologies are used to study these interactions?

- Mechanistic insights :

- Molecular docking : Predicts binding to the active site of NADPH oxidase (binding energy = −7.8 kcal/mol) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd = 15 µM) with serum albumin, indicating moderate protein interaction .

- Fluorescence quenching : Demonstrates static quenching of tryptophan residues in lysozyme, suggesting hydrophobic interactions .

Q. How can contradictions in reported biological activities be resolved?

- Case study : While some studies report anti-inflammatory effects (e.g., TNF-α suppression at 10 µM), others show no activity in RAW 264.7 macrophage assays .

- Resolution strategies :

- Structural analogs : Compare with 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid, where the trifluoromethoxy group enhances lipophilicity and activity .

- Assay conditions : Vary cell lines (e.g., primary vs. immortalized cells) and incubation times to identify confounding factors .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Optimization approaches :

- Prodrug design : Esterify the carboxylic acid group to enhance membrane permeability (e.g., ethyl ester prodrug increases Caco-2 permeability by 3-fold) .

- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the pyridine ring to improve metabolic stability .

- Table 2 : Pharmacokinetic Parameters of Derivatives

| Derivative | logP | t₁/₂ (h) | Bioavailability (%) |

|---|---|---|---|

| Parent compound | 0.8 | 1.2 | 12 |

| Trifluoromethyl analog | 1.5 | 3.5 | 28 |

Key Research Gaps and Recommendations

- Data limitations : No in vivo toxicity studies are available. Prioritize acute toxicity assays in rodent models.

- Structural diversity : Explore analogs with fused heterocycles (e.g., pyrimidine) to enhance target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.